molecular formula C9H11N3O3 B12554544 3-Amino-3-(3-nitrophenyl)propanamide

3-Amino-3-(3-nitrophenyl)propanamide

Cat. No.: B12554544
M. Wt: 209.20 g/mol
InChI Key: SBEFNSNEOBFAKY-UHFFFAOYSA-N
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Description

3-Amino-3-(3-nitrophenyl)propanamide is an organic compound with the molecular formula C9H11N3O3 It is characterized by the presence of an amino group, a nitrophenyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-nitrophenyl)propanamide typically involves the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base to form 3-nitrophenyl-2-nitropropene. This intermediate is then reduced to 3-nitrophenyl-2-nitropropane, which is subsequently converted to this compound through a series of reactions involving amination and amidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-3-(3-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3-Amino-3-(3-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-nitrophenyl)propanamide is not well-defined. it is believed to interact with various molecular targets through its amino and nitrophenyl groups, potentially affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-nitrophenyl)propanamide
  • 3-Amino-3-(4-nitrophenyl)propanamide

Uniqueness

3-Amino-3-(3-nitrophenyl)propanamide is unique due to the position of the nitro group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional difference can result in distinct physical and chemical properties compared to its isomers.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-amino-3-(3-nitrophenyl)propanamide

InChI

InChI=1S/C9H11N3O3/c10-8(5-9(11)13)6-2-1-3-7(4-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)

InChI Key

SBEFNSNEOBFAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)N)N

Origin of Product

United States

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